molecular formula C12H15BrClNO B1415045 N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine CAS No. 1038305-46-2

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine

Cat. No. B1415045
CAS RN: 1038305-46-2
M. Wt: 304.61 g/mol
InChI Key: VQIXJAPQBZJHDP-UHFFFAOYSA-N
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Description

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine, also known as BCPP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCPP belongs to the class of cyclopropane-containing amines, which have been found to exhibit a range of pharmacological activities.

Mechanism of Action

The mechanism of action of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is mainly attributed to its interaction with specific receptors or enzymes. For example, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine binds to the α7 nicotinic acetylcholine receptor with high affinity and inhibits its function, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to have several biochemical and physiological effects, depending on the target receptor or enzyme. For example, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by inhibiting the α7 nicotinic acetylcholine receptor. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been found to reduce infarct size and improve cardiac function in animal models of myocardial infarction by inhibiting apoptosis and reducing oxidative stress. In cancer research, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is its high selectivity for specific receptors or enzymes, which allows for targeted pharmacological interventions. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine. One direction is to further investigate its potential therapeutic applications in various fields, such as neurodegenerative diseases, cardiovascular disease, and cancer. Another direction is to explore the structure-activity relationship of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine and its analogs to optimize its pharmacological properties. Additionally, the development of new methods for the synthesis and formulation of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine could enhance its potential as a therapeutic agent. Finally, the use of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine as a tool compound to study the function of specific receptors or enzymes could provide valuable insights into their biological roles and potential therapeutic targets.
Conclusion
In conclusion, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine involves the reaction of 4-bromo-2-chlorophenol with propylene oxide and cyclopropanamine. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. Its mechanism of action is mainly attributed to its interaction with specific receptors or enzymes. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several biochemical and physiological effects, depending on the target receptor or enzyme. Despite some limitations, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several advantages for lab experiments, including its high selectivity and relative ease of synthesis. Finally, there are several future directions for the research on N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine, including further investigation of its potential therapeutic applications, exploration of its structure-activity relationship, and development of new synthesis and formulation methods.

Scientific Research Applications

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is implicated in various neurological disorders, such as Alzheimer's disease and schizophrenia. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been shown to have a cardioprotective effect by reducing ischemia-reperfusion injury in animal models of myocardial infarction. In cancer research, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-[3-(4-bromo-2-chlorophenoxy)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-9-2-5-12(11(14)8-9)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIXJAPQBZJHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
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N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
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